2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 1060221-97-7
VCID: VC11922007
InChI: InChI=1S/C16H17FN2O3S/c1-19(2)16(20)11-12-3-7-14(8-4-12)18-23(21,22)15-9-5-13(17)6-10-15/h3-10,18H,11H2,1-2H3
SMILES: CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C16H17FN2O3S
Molecular Weight: 336.4 g/mol

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide

CAS No.: 1060221-97-7

Cat. No.: VC11922007

Molecular Formula: C16H17FN2O3S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide - 1060221-97-7

Specification

CAS No. 1060221-97-7
Molecular Formula C16H17FN2O3S
Molecular Weight 336.4 g/mol
IUPAC Name 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Standard InChI InChI=1S/C16H17FN2O3S/c1-19(2)16(20)11-12-3-7-14(8-4-12)18-23(21,22)15-9-5-13(17)6-10-15/h3-10,18H,11H2,1-2H3
Standard InChI Key TUWNSPAUQAAJGG-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Canonical SMILES CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F

Introduction

Overview of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. This compound features a sulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Synthesis of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Sulfonamide: The initial step often includes the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

  • Introduction of the Fluorine Atom: Fluorination can be achieved using various fluorinating agents that selectively introduce the fluorine atom onto the aromatic ring.

  • Coupling Reaction: The final step involves coupling the sulfonamide with N,N-dimethylacetamide, which may require activation of one of the reactants to facilitate the reaction.

The detailed synthetic pathway is crucial for understanding how modifications to the structure can affect biological activity.

Anticancer Potential

Recent studies have explored the anticancer potential of similar compounds, indicating that modifications to the sulfonamide structure can enhance efficacy against certain cancer cell lines. For instance, compounds with similar frameworks have shown promising results in inhibiting tumor growth in vitro.

Mechanism of Action

The mechanism by which sulfonamides exert their effects typically involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. Similar mechanisms may be explored for anticancer applications, targeting pathways essential for tumor growth.

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